molecular formula C11H13N3O B13442936 (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine

(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13442936
M. Wt: 203.24 g/mol
InChI Key: KLPUZLUHDDGWMD-UHFFFAOYSA-N
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Description

(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine: is an organic compound with a molecular formula of C10H12N2O This compound features a pyrazole ring substituted with a methoxyphenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Substitution with Methoxyphenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group at the 3-position.

    Introduction of Methanamine Group: Finally, the methanamine group is introduced via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce various alcohols or amines.

Scientific Research Applications

(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(2-hydroxyphenyl)-1H-pyrazol-5-yl)methanamine: Similar structure but with a hydroxy group instead of a methoxy group.

    (3-(2-chlorophenyl)-1H-pyrazol-5-yl)methanamine: Contains a chloro group instead of a methoxy group.

    (3-(2-nitrophenyl)-1H-pyrazol-5-yl)methanamine: Features a nitro group in place of the methoxy group.

Uniqueness

  • The presence of the methoxy group in (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • The combination of the pyrazole ring and methoxyphenyl group provides a versatile scaffold for the development of new compounds with diverse biological activities.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a pyrazole ring substituted with a methoxyphenyl group, positions it as a potential candidate for various therapeutic applications, including anticancer and anti-inflammatory effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors, leading to the formation of the pyrazole ring. The incorporation of the methoxy group enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar 1H-pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrazole compounds can inhibit the growth of lung, breast, and prostate cancer cells, with IC50 values ranging from 4.66 µM to 113.70 µM depending on the specific derivative and cell line tested .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundRKOTBD
4-Aryl-3-(4-methoxyphenyl)-1H-pyrazoleMCF74.66
1-Aryl-1H-pyrazole derivativesPC349.79

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The presence of specific substituents on the pyrazole ring can enhance this activity, making them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

CompoundCOX Inhibition (%)Reference
This compoundTBDTBD
Sulfonamide-containing pyrazoles>70

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Compounds similar to this compound have shown promising results in reducing oxidative stress in various biological models .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The inhibition of cyclooxygenase enzymes contributes to their anti-inflammatory effects.
  • Antioxidant Mechanisms : These compounds may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species.

Case Studies

A recent study evaluated various pyrazole derivatives, including those structurally related to this compound, for their anticancer efficacy against multiple cell lines. The findings indicated that modifications in the phenyl substituent significantly affected the cytotoxicity profiles, highlighting the importance of structural optimization in drug design .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanamine

InChI

InChI=1S/C11H13N3O/c1-15-11-5-3-2-4-9(11)10-6-8(7-12)13-14-10/h2-6H,7,12H2,1H3,(H,13,14)

InChI Key

KLPUZLUHDDGWMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)CN

Origin of Product

United States

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